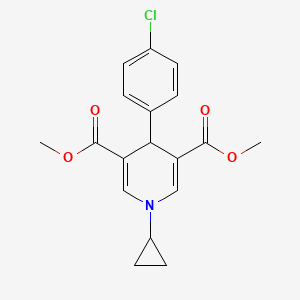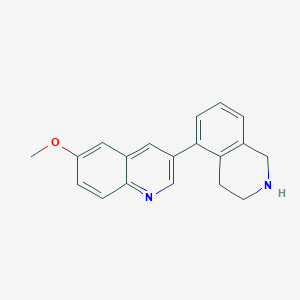
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, also known as FPOP, is a novel diazepanone compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is a major target for many anxiolytic and sedative drugs. This compound has also been investigated for its potential as a therapeutic agent for the treatment of anxiety, depression, and other neurological disorders.
Mechanism of Action
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one exerts its effects through binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and sedation in animal models. This compound has also been shown to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on neurotransmitter systems in the brain, including the GABAergic, noradrenergic, and serotonergic systems. It has been shown to increase levels of GABA and decrease levels of glutamate, which may contribute to its anxiolytic and sedative effects. This compound has also been shown to decrease levels of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high affinity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects on other neurotransmitter systems.
Future Directions
There are several future directions for research on 4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
4-(4-fluorobenzyl)-1-(3-fluoropropyl)-3-isopropyl-1,4-diazepan-5-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride and 3-fluoropropylamine to form 4-(4-fluorobenzyl)-1-(3-fluoropropyl)piperazine. This intermediate is then reacted with isopropyl chloroformate to produce this compound. The purity of this compound can be improved through recrystallization and column chromatography.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-fluoropropyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c1-14(2)17-13-21(10-3-9-19)11-8-18(23)22(17)12-15-4-6-16(20)7-5-15/h4-7,14,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVXIOAPYPCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)


![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide](/img/structure/B5431304.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B5431330.png)
![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![2-(allylthio)-6,7-dimethyl-4-[2-(4-nitrophenyl)vinyl]quinazoline](/img/structure/B5431341.png)